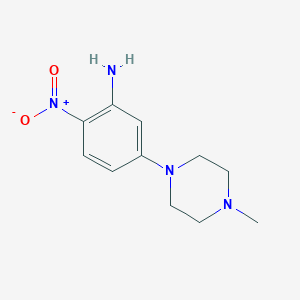
5-(4-甲基哌嗪-1-基)-2-硝基苯胺
概述
描述
5-(4-Methylpiperazin-1-yl)-2-nitroaniline (MPNA) is a nitrogen-containing compound that is widely used in scientific research and laboratory experiments. It is a derivative of piperazine, which is a cyclic compound consisting of two piperazine rings joined by a single nitrogen atom. MPNA is a colorless, odorless solid that is soluble in water and organic solvents, making it an ideal compound for a variety of applications.
科学研究应用
葡萄糖苷酶抑制剂和抗氧化活性:
- 5-(4-甲基哌嗪-1-基)-2-硝基苯胺已被用于合成新型苯并咪唑衍生物。这些化合物被评估为体外抗氧化活性和葡萄糖苷酶抑制剂,显示出有希望的结果。苯并咪唑通过“一锅法”硝基还原环化反应合成,并在抗氧化实验中表现出高清除活性。七种化合物表现出比标准阿卡波糖更好的抑制潜力,表明它们对治疗糖尿病等疾病具有潜力(Özil, Baltaş, & Parlak, 2018)。
SIRT6抑制剂用于糖尿病治疗:
- 发现了一系列含有5-(4-甲基哌嗪-1-基)-2-硝基苯胺骨架的新型SIRT6抑制剂。其中,一种特定化合物表现出对SIRT6的强效抑制活性,SIRT6是糖尿病治疗的靶点。该化合物显著增加了葡萄糖转运蛋白GLUT-1的水平,在2型糖尿病小鼠模型中降低了血糖水平。这项研究为后续针对SIRT6的药物发现提供了有希望的首要化合物(Sun et al., 2020)。
合成酰胺用于潜在医学应用:
- 合成了含有N-甲基哌嗪片段的新型羧酸酰胺,包括从4-甲基-3-硝基苯胺衍生的化合物。这些化合物在合成抗白血病药物伊马替尼等药物方面具有潜在应用。这项研究为利用这些化合物的结构特征开发新药物打开了大门(Koroleva et al., 2011)。
催化和抗菌研究:
- 合成了含有氨甲基化N-甲基哌嗪的非对称端-端酚桥联铜(II)、镍(II)和锌(II)配合物。这些配合物对致病细菌和真菌表现出显著的生长抑制活性,同时展示出有趣的催化行为。这项研究表明了在抗菌治疗和催化中的潜在应用(Shanmuga Bharathi et al., 2009)。
靶向革兰氏阴性病原体的抗菌剂:
- 8-羟基喹啉衍生物,包括那些含有5-(4-苯基哌嗪-1-基-)甲基结构的化合物,已被证明对革兰氏阴性病原体,如假结核菌和沙眼衣原体,具有有效性。这一发现突显了该化合物在对抗具有挑战性的细菌感染中的作用(Enquist et al., 2012)。
属性
IUPAC Name |
5-(4-methylpiperazin-1-yl)-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-13-4-6-14(7-5-13)9-2-3-11(15(16)17)10(12)8-9/h2-3,8H,4-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLBMGPQZJDFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374997 | |
| Record name | 5-(4-Methylpiperazin-1-yl)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylpiperazin-1-yl)-2-nitroaniline | |
CAS RN |
23491-48-7 | |
| Record name | 5-(4-Methylpiperazin-1-yl)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-methylpiperazin-1-yl)-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline?
A1: 5-(4-Methylpiperazin-1-yl)-2-nitroaniline has the molecular formula C11H16N4O2 []. Structurally, the molecule exhibits a dihedral angle of 12.17° between the benzene ring and the plane formed by the four carbon atoms of the piperazine ring []. The piperazine ring itself adopts a chair conformation [].
Q2: How does the structure of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline influence its interactions and potential biological activity?
A2: The presence of an intramolecular N—H⋯O hydrogen bond within the molecule generates an S(6) ring motif []. This structural feature could influence the molecule's conformation and interactions with potential biological targets. Furthermore, the ability of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline to form intermolecular N—H⋯N hydrogen bonds, leading to chain-like arrangements in its crystal structure, suggests potential for interactions with biological systems []. While the provided research focuses on structural characterization, the discovery of its derivatives as SIRT6 inhibitors [] highlights the importance of its structure as a basis for further development and exploration of biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)

![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)
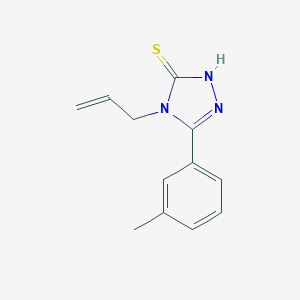
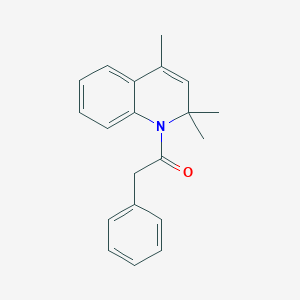
![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)
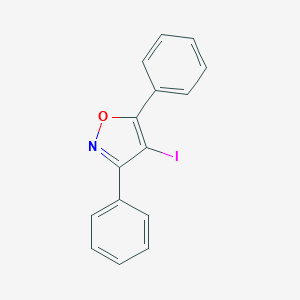
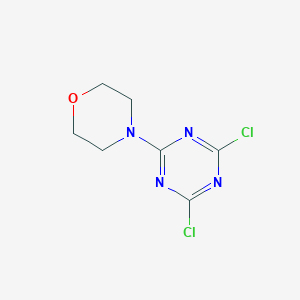

![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)